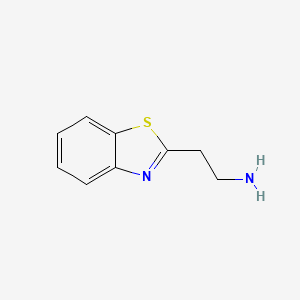

2-(1,3-Benzothiazol-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRQIYNHRBUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407128 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82928-10-7 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Benzothiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-Benzothiazol-2-yl)ethanamine, a benzothiazole derivative of interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document offers a detailed, field-proven perspective on the efficient synthesis and rigorous characterization of this specific analogue.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiazole ring. This structural motif is present in numerous FDA-approved drugs and a vast array of biologically active molecules. The sulfur and nitrogen heteroatoms in the thiazole ring, along with the fused aromatic system, provide a unique electronic and steric environment that allows for diverse interactions with biological targets. The 2-aminoethyl substituent at the second position of the benzothiazole core in the title compound offers a key functional group for further derivatization and modulation of its physicochemical and pharmacological properties.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial construction of the benzothiazole ring with a cyanomethyl group at the 2-position, followed by the reduction of the nitrile to the desired primary amine. This approach is favored for its efficiency and the ready availability of the starting materials.

// Nodes Start [label="2-Aminothiophenol +\nCyanoacetic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Cyanomethyl-1,3-benzothiazole", fillcolor="#FBBC05"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Cyclocondensation", arrowhead=vee]; Intermediate -> Product [label="Nitrile Reduction (e.g., LiAlH4)", arrowhead=vee]; }

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Cyanomethyl-1,3-benzothiazole (Intermediate)

The cornerstone of this synthesis is the formation of the benzothiazole ring. This is achieved through the condensation of 2-aminothiophenol with a suitable two-carbon building block containing a nitrile functionality. Cyanoacetic acid is a common and cost-effective choice for this transformation.[1]

Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism. The amino group of 2-aminothiophenol attacks the carbonyl carbon of cyanoacetic acid, followed by intramolecular cyclization with the elimination of water to form the stable benzothiazole ring system.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1.0 eq) and cyanoacetic acid (1.05 eq).

-

Solvent and Catalyst: While the reaction can be performed under various conditions, a common method involves heating the neat mixture or using a high-boiling solvent like toluene or xylene with a catalytic amount of a dehydrating agent such as polyphosphoric acid (PPA) or a Dean-Stark apparatus to remove water.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-cyanomethyl-1,3-benzothiazole.

Part 2: Reduction of 2-Cyanomethyl-1,3-benzothiazole to this compound (Final Product)

The final step involves the reduction of the nitrile group of the intermediate to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

Causality of Reagent Choice: LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines. Its high reactivity necessitates careful handling and an inert atmosphere. Alternative, milder reducing agents could be employed, but may require longer reaction times or higher temperatures.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Intermediate: Dissolve 2-cyanomethyl-1,3-benzothiazole (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate will form. Filter the mixture and wash the solid with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

| Property | Value | Reference |

| CAS Number | 82928-10-7 | [2] |

| Molecular Formula | C₉H₁₀N₂S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Purity | ≥95% | [2] |

Spectroscopic Analysis

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzothiazole Ring): Multiplets in the range of δ 7.2-8.1 ppm (4H).

-

Methylene Protons (-CH₂-CH₂-NH₂): Two triplets, one around δ 3.0-3.3 ppm (2H, adjacent to the benzothiazole ring) and another around δ 2.8-3.1 ppm (2H, adjacent to the amino group).

-

Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (2H), which is exchangeable with D₂O.

13C NMR Spectroscopy (Predicted):

-

Benzothiazole Carbons: Peaks in the aromatic region (δ 120-155 ppm), with the carbon at the 2-position appearing further downfield.

-

Methylene Carbons (-CH₂-CH₂-NH₂): Two peaks in the aliphatic region, typically around δ 35-45 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch (Amine): A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=N Stretch (Thiazole): A characteristic absorption around 1550-1600 cm⁻¹.

-

C-S Stretch: An absorption in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ethylamine side chain and fragmentation of the benzothiazole ring.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound, a valuable building block for the development of novel therapeutic agents. The detailed experimental protocols and guidelines for comprehensive characterization provide researchers and drug development professionals with the necessary information to synthesize and validate this important compound. The provided structure and workflows are designed to ensure scientific integrity and reproducibility in the laboratory.

References

-

Abdel-Wahab, B. F., et al. (2009). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Molecules, 14(10), 3870-3887. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)ethanamine

Prepared by: Gemini Scientific Applications

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1,3-Benzothiazol-2-yl)ethanamine (CAS No: 82928-10-7). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural, physical, and chemical characteristics of the compound, offering insights into the causal relationships that govern its behavior and practical methodologies for its characterization. The benzothiazole moiety is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of its derivatives, such as the title compound, is fundamental to advancing drug discovery and development efforts.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a benzothiazole core linked to an ethanamine side chain. This structural arrangement imparts specific chemical characteristics that are crucial for its interaction with biological systems. The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prevalent motif in numerous pharmacologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The primary amine group introduces basicity and a potential site for hydrogen bonding, significantly influencing the molecule's solubility and receptor-binding capabilities.

This guide is structured to provide not just data, but a foundational understanding of why these properties are critical and how they can be reliably determined in a laboratory setting.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's composition is the bedrock of all further physicochemical analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S | Santa Cruz Biotechnology[4], American Elements[5] |

| Molecular Weight | 178.25 g/mol | Santa Cruz Biotechnology[4] |

| CAS Number | 82928-10-7 | Santa Cruz Biotechnology[4], American Elements[5] |

Core Physicochemical Characterization

The physical state, solubility, and partitioning behavior of a compound are pivotal parameters that dictate its suitability for various applications, from in vitro assays to formulation development.

Physical State and Appearance

While specific data for this compound is not widely published, related benzothiazole derivatives often present as crystalline solids at room temperature.[3] Visual inspection and determination of the melting point are the primary, and most straightforward, methods for confirming purity and physical state.

Melting Point (m.p.)

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities.

Field Insight: The choice of a melting point standard for calibration is crucial. A standard with a melting point close to the expected range of the analyte ensures the highest accuracy. For many benzothiazole derivatives, standards like benzoic acid (122 °C) or caffeine (238 °C) are common choices depending on the expected thermal stability.

-

Calibration: Calibrate the melting point apparatus using a certified standard (e.g., caffeine).

-

Sample Preparation: Finely powder a small amount of the dried compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁-T₂.

-

Validation: A sharp range (≤ 2 °C) is indicative of high purity.

Solubility

Solubility dictates how a compound can be handled, formulated, and tested in biological systems. The presence of both a hydrophobic benzothiazole core and a hydrophilic (and ionizable) amine group suggests a complex solubility profile.

Causality: The primary amine is expected to be protonated at physiological pH (~7.4), forming an ammonium salt. This ionization dramatically increases aqueous solubility compared to the neutral form. Conversely, in organic solvents, the neutral form will be more soluble. For in vitro screening, solubility in Dimethyl Sulfoxide (DMSO) followed by dilution in aqueous media is a standard practice.

-

System Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of solid material at the bottom of the vial after equilibration is essential to confirm that a saturated solution was achieved.

Acidity Constant (pKa)

The pKa value is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the primary amine is the key basic center. Its pKa will determine the charge state of the molecule in different biological compartments, which is critical for membrane permeability and target binding.

Expertise: Given the ethanamine side chain, the pKa is expected to be in the range of 9-10.5, similar to other primary alkylamines.[6] The benzothiazole ring itself contains a nitrogen atom, but its basicity is significantly lower due to the aromatic system and is not typically considered in physiological pH ranges.

Caption: General workflow for physicochemical characterization.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a cornerstone of drug design.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an amine, LogD is pH-dependent.

Causality: A high LogP/D value is associated with high membrane permeability but can also lead to poor aqueous solubility and higher metabolic clearance. The optimal range for oral drug candidates is often cited as LogP 1-3. At physiological pH (7.4), where the amine is protonated, the LogD₇.₄ will be significantly lower (less lipophilic) than the LogP.

-

System Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and a non-polar organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.

-

Compound Addition: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.

-

Equilibration: Cap the vial and shake vigorously for 1-3 hours to allow for partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Equilibrium in a LogD experiment.

Spectroscopic and Structural Analysis

Spectroscopic data provides the definitive structural fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl chain protons and the distinct aromatic protons on the benzothiazole ring. The chemical shifts and coupling patterns are used to confirm the connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

-

IR (Infrared Spectroscopy): Will show characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=N stretching within the thiazole ring.

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Trustworthiness: Each spectroscopic technique provides a layer of validation. A full dataset (¹H NMR, ¹³C NMR, IR, and HRMS) constitutes a self-validating system for structural confirmation. Any deviation from expected spectra would immediately signal a potential issue with the sample's identity or purity.

Conclusion

The physicochemical properties of this compound are a direct consequence of its hybrid structure: a rigid, aromatic benzothiazole core and a flexible, basic ethanamine side chain. Its characterization requires a multi-faceted approach, combining theoretical understanding with rigorous, well-controlled experimental protocols. The methodologies outlined in this guide provide a robust framework for researchers to generate reliable and reproducible data, which is essential for making informed decisions in chemical biology and drug development programs. A comprehensive understanding of its solubility, pKa, and lipophilicity is paramount for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for designing effective in vivo and in vitro studies.

References

-

PubChem. 2-(1,3-Benzothiazol-2-yl)aniline. [Link]

-

American Elements. 2-(1,3-benzothiazol-2-yl)ethan-1-amine. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, 2-diamine] and Its Metal Complexes. Journal of Engineering and Applied Sciences. [Link]

-

Singh, P., et al. (2012). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. PMC. [Link]

-

El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. americanelements.com [americanelements.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Spectroscopic Elucidation of 2-(1,3-Benzothiazol-2-yl)ethanamine Derivatives

Introduction

The 2-(1,3-benzothiazol-2-yl)ethanamine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4] The unambiguous structural confirmation and purity assessment of novel derivatives based on this scaffold are paramount to the integrity of any research and development pipeline. Spectroscopic analysis provides the definitive toolkit for this purpose.

This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the spectroscopic analysis of these derivatives. It moves beyond a simple recitation of techniques to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, one can achieve an unassailable structural elucidation of any new chemical entity within this class.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing precise information on the chemical environment and connectivity of atoms within a molecule.[5] For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents on both the benzothiazole ring and the ethanamine side chain.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR reveals the number of distinct proton types and their spatial relationships through chemical shifts (δ), integration, and spin-spin coupling.

-

Aromatic Region (δ 7.0–8.2 ppm): The four protons on the benzothiazole ring typically appear in this region.[6][7] Their specific shifts and coupling patterns (e.g., triplets, doublets) are dictated by the substitution pattern on the benzene moiety. For instance, protons adjacent to the sulfur atom are generally found further downfield.

-

Aliphatic Region (δ 2.5–4.0 ppm): The protons of the ethanamine side chain (-CH₂-CH₂-N-) reside here. These typically appear as two distinct multiplets or triplets. The chemical shift of the methylene group adjacent to the nitrogen atom is highly sensitive to the nature of the substituents on the amine.

-

Amine Protons (Variable): The N-H protons of the amine can appear over a broad chemical shift range and are often seen as a broad singlet. Their position is concentration and solvent-dependent.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

-

Benzothiazole Carbons (δ 115–170 ppm): The carbon atoms of the benzothiazole ring are found in this range. The C2 carbon, bonded to both sulfur and nitrogen, is characteristically deshielded and appears significantly downfield (often >165 ppm).[6][8]

-

Aliphatic Carbons (δ 30–55 ppm): The two carbons of the ethanamine side chain are located in this upfield region.

Table 1: Typical NMR Chemical Shift Ranges

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |

| Benzothiazole Aromatic H | 7.0 - 8.2[6][7] | N/A | Anisotropic effect of the aromatic ring system. |

| Ethanamine -CH₂- (adjacent to ring) | ~3.0 - 3.5 | ~35 - 45 | Moderate deshielding by the adjacent aromatic system. |

| Ethanamine -CH₂- (adjacent to N) | ~2.8 - 3.3 | ~40 - 55 | Deshielding effect of the electronegative nitrogen atom. |

| Amine N-H | Variable (often broad) | N/A | Subject to hydrogen bonding and chemical exchange. |

| Benzothiazole Aromatic C | 115 - 155[8] | Ring current effects and heteroatom influence. | |

| Benzothiazole C2 (C=N) | N/A | 165 - 175[6] | Strong deshielding from adjacent electronegative N and S atoms. |

Experimental Protocol: ¹H & ¹³C NMR Analysis

A self-validating protocol ensures reproducibility and data integrity.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Synthesized benzothiazole derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz)[9]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Expert Insight: DMSO-d₆ is an excellent choice for this class of compounds due to its ability to dissolve both polar and non-polar derivatives and its tendency to sharpen N-H proton signals.

-

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. A typical experiment involves a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) is required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

-

Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign protons. Assign the signals in the ¹³C NMR spectrum.

Chapter 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight (MW) of a synthesized derivative and providing structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for generating the molecular ion.

-

Electrospray Ionization (ESI): Ideal for these derivatives. The basic nitrogen of the ethanamine side chain is readily protonated in solution, making it easy to observe the protonated molecule [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): A viable alternative, particularly for less polar derivatives. APCI can also yield a prominent [M+H]⁺ ion.[10]

Fragmentation Pathways

The fragmentation pattern in MS/MS provides a fingerprint of the molecule. A common fragmentation pathway involves the cleavage of the C-C bond beta to the benzothiazole ring, leading to a stable benzothiazolyl-methyl cation.[11] Other fragmentations can include losses from substituents on the aromatic ring or the amine.

Diagram 1: Common MS/MS Fragmentation Pathway

This diagram illustrates a representative fragmentation of a protonated this compound derivative.

Caption: A typical β-cleavage fragmentation pathway observed in ESI-MS/MS.

Chapter 3: Vibrational and Electronic Spectroscopy

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups based on their vibrational frequencies.

-

N-H Stretch (3300-3500 cm⁻¹): The presence of the amine group is confirmed by one or two bands in this region for secondary or primary amines, respectively.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Indicates the protons on the benzothiazole ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Corresponds to the ethanamine side chain.

-

C=N Stretch (1620-1650 cm⁻¹): A characteristic and often strong absorption for the thiazole ring.[12]

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple bands confirming the aromatic system.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Imine (C=N) | Stretch | 1620 - 1650[12] |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the conjugated π-electron system. Benzothiazole derivatives typically exhibit strong absorption bands in the UV region (250-350 nm) due to π→π* electronic transitions within the aromatic system.[13] The position and intensity of these bands can be influenced by substituents on the ring.

Chapter 4: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confidence comes from an integrated approach where each piece of data corroborates the others.

Objective: To unambiguously determine the chemical structure of a novel this compound derivative.

Diagram 2: Integrated Analysis Workflow

Caption: A logical workflow for the structural elucidation of novel derivatives.

Workflow Steps:

-

Initial Check (LC-MS): Post-synthesis and purification, an initial LC-MS run provides the first critical data points: the molecular weight (from the [M+H]⁺ ion) and an estimation of purity (from the LC chromatogram).

-

Functional Group Confirmation (FT-IR): An FT-IR spectrum is quickly acquired to confirm the presence of key functional groups (e.g., N-H, C=N), ensuring the core structure is likely correct.

-

Definitive Structure (NMR): High-resolution ¹H and ¹³C NMR spectra are acquired. This is the most data-rich step, allowing for the complete mapping of the molecule's proton and carbon skeleton and the definitive placement of all substituents.

-

Elemental Composition (HRMS): An HRMS analysis is performed to obtain the accurate mass of the molecular ion. This data is used to calculate a molecular formula, providing an orthogonal confirmation of the structure determined by NMR.

-

Data Synthesis: All data are cross-referenced. The molecular formula from HRMS must match the structure deduced from NMR. The functional groups seen in FT-IR must be consistent with the NMR assignments. This holistic approach ensures the highest level of confidence in the final structure.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic integration of NMR, MS, and IR techniques. By following a logical, self-validating workflow, researchers can confidently and unambiguously determine the structure of novel compounds. This rigorous analytical foundation is essential for the progression of these promising molecules through the drug discovery and development pipeline, ensuring that all subsequent biological and pharmacological data are based on a well-characterized chemical entity.

References

-

Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7). Available at: [Link]

-

El-Sayed, W. A., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Acar, Ç., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]

-

Kim, S., et al. (2018). Fragmentation patterns of protonated benzothiazole sulfenamides by atmospheric pressure chemical ionization. ResearchGate. Available at: [Link]

-

Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. PubMed. Available at: [Link]

-

Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available at: [Link]

-

Pandurangan, A., et al. (n.d.). Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

-

Yadav, G., et al. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

-

Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2016). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]

-

Bissy, V. V., et al. (2016). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

-

DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141. Available at: [Link]

-

CNKI. (n.d.). Effects of substituents on the spectrum properties of benzothiazoles. Available at: [Link]

-

Obasi, L.N., et al. (2011). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. SciELO. Available at: [Link]

-

Shakeel, M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

IJPPR. (n.d.). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

Biological Activity Screening of Novel Benzothiazole Compounds: A Strategic Guide for Drug Discovery

<Technical Guide >

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, represents a vital pharmacophore in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This structural motif is found in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance.[2] The versatility of the benzothiazole core, which allows for substitutions at various positions, enables the generation of vast chemical libraries with diverse biological profiles.[3] For drug discovery teams, the challenge and opportunity lie in efficiently screening these novel compounds to identify those with the highest therapeutic potential.

This guide provides a comprehensive, field-proven framework for the biological activity screening of novel benzothiazole compounds. Moving beyond a simple listing of protocols, we will delve into the strategic rationale behind assay selection, the logic of a tiered screening funnel, and the critical steps for validating hits and elucidating their mechanism of action (MoA).

Section 1: The Screening Funnel: A Strategy for Efficient Discovery

A successful screening campaign is not a single experiment but a multi-stage process designed to systematically filter a large library of compounds down to a small number of validated, promising leads. This "screening funnel" or cascade approach maximizes efficiency, minimizes cost, and increases the probability of success by dedicating more complex and resource-intensive assays only to the most promising candidates.

The core logic is to move from broad, high-throughput assays to increasingly specific and physiologically relevant models.

The Three Tiers of the Screening Funnel:

-

Primary Screening: Rapidly screen the entire compound library in a cost-effective, high-throughput screening (HTS) format to identify initial "hits." The primary goal is sensitivity—casting a wide net to avoid missing potentially active compounds.

-

Secondary & Confirmatory Screening: Validate the activity of the primary hits, eliminate false positives, and begin to characterize their potency and selectivity. This stage prioritizes accuracy and reproducibility.

-

Tertiary Screening & Lead Characterization: Perform in-depth mechanism of action (MoA) studies and evaluate the lead candidates in more complex, disease-relevant models (e.g., co-culture systems, 3D spheroids, or early-stage in vivo models).

Caption: The Drug Discovery Screening Funnel.

Section 2: Primary Screening - Casting a Wide Net for "Hits"

The objective of primary screening is to efficiently test a large number of benzothiazole derivatives to flag any with potential biological activity.[4] These assays must be robust, reproducible, and amenable to automation.

Assay Selection: Cell-Based vs. Target-Based

The initial choice is between two fundamental screening philosophies:

-

Phenotypic (Cell-Based) Screening: This approach measures the effect of a compound on whole cells, such as inhibiting cancer cell proliferation or killing bacteria. It is "target-agnostic," meaning you don't need to know the molecular target beforehand. This is often the preferred starting point for novel scaffolds like benzothiazoles, as it can uncover unexpected activities.[5]

-

Target-Based Screening: This approach measures the direct interaction of a compound with a specific, purified molecular target (e.g., a kinase or an enzyme).[6] This is used when there is a strong hypothesis that the benzothiazole library is designed to interact with a particular protein.

For a novel library of benzothiazoles, a phenotypic screen for general cytotoxicity against a relevant cancer cell line is an excellent and common starting point.

Foundational Assay: Cytotoxicity Screening

Determining a compound's toxicity to mammalian cells is a crucial first step to establish a potential therapeutic window.[7] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[8]

Principle of the MTT Assay

The assay measures the metabolic activity of cells as an indicator of their viability.[9] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[11]

Experimental Protocol: MTT Assay for General Cytotoxicity

1. Cell Seeding:

-

Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions.

-

Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

2. Compound Treatment:

-

Prepare a stock solution of each novel benzothiazole compound in DMSO.

-

Perform serial dilutions in culture medium to create a range of desired concentrations. Typically, a single high concentration (e.g., 10 µM or 30 µM) is used for the primary screen.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Include necessary controls:

- Vehicle Control: Cells treated with the same concentration of DMSO used for the compounds (e.g., 0.1% DMSO).

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Paclitaxel).

- Untreated Control: Cells in medium only.

- Blank: Medium only (no cells) for background subtraction.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8]

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

4. Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

-

Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570-590 nm.[10]

Data Analysis and Quality Control

For an HTS campaign to be reliable, rigorous quality control is non-negotiable. The Z'-factor (Z-prime) is the gold-standard statistical parameter used to evaluate the quality of an HTS assay.[13] It measures the separation between the positive and negative control signals.

-

Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

-

Interpretation of Z'-factor: [13][14]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay.

-

Z' < 0: The assay is not suitable for screening.

-

Compounds that show a significant reduction in cell viability compared to the vehicle control (e.g., >50% inhibition) are declared "hits" and are advanced to the next stage.

Section 3: Secondary Screening - Validating Hits and Defining Potency

The goal of this phase is to confirm the activity of the primary hits, weed out false positives, and quantify their potency. This is the transition from a qualitative "yes/no" result to a quantitative measure of activity. This process is often called the "Hit-to-Lead" (H2L) or lead generation stage.[15][16]

Dose-Response Analysis and IC₅₀ Determination

The first step is to re-test the "hit" compounds from the primary screen over a range of concentrations to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used. It represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[17]

Protocol: The MTT assay protocol described in Section 2.2 is repeated, but instead of a single concentration, a 10-point, 3-fold serial dilution is typically performed for each hit compound. The resulting data (percent inhibition vs. log of compound concentration) is plotted to generate a sigmoidal dose-response curve, from which the IC₅₀ value is calculated using non-linear regression analysis.

Orthogonal Assays to Eliminate False Positives

It's crucial to confirm activity using a different assay that relies on a distinct biological principle. This helps eliminate compounds that may interfere with the primary assay's chemistry (e.g., some compounds can directly reduce MTT, leading to a false negative result).

A suitable orthogonal assay is the CellTiter-Glo® Luminescent Cell Viability Assay .

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells.[18] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Initial Selectivity Screening

A promising drug candidate should ideally be selective, affecting the target cells (e.g., cancer cells) more than normal, healthy cells. A simple way to assess this is to test the hit compounds against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or normal human fibroblasts) in parallel with the cancer cell line.

Data Presentation: Summarizing Secondary Screening Results

The quantitative data from this phase should be summarized in a clear, structured table for easy comparison and prioritization of hits.

| Compound ID | Cancer Cell Line (A549) IC₅₀ (µM) | Normal Cell Line (HEK293) IC₅₀ (µM) | Selectivity Index (SI)¹ |

| BZT-001 | 1.2 | 25.4 | 21.2 |

| BZT-002 | 15.7 | 18.3 | 1.2 |

| BZT-003 | 0.8 | 3.1 | 3.9 |

| BZT-004 | > 50 | > 50 | - |

| BZT-005 | 2.5 | 48.9 | 19.6 |

¹ Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI is desirable.

Based on this data, compounds BZT-001 and BZT-005 would be prioritized for further investigation due to their combination of high potency and good selectivity.

Section 4: Tertiary Screening - Elucidating the Mechanism of Action

Once hits are validated and prioritized, the focus shifts to understanding how they work. Benzothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt.[19][20] Several studies have shown that novel benzothiazole compounds can suppress the PI3K/AKT pathway, leading to apoptosis in cancer cells.[21][22]

Investigating Apoptosis Induction

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. A standard method to detect this is using an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry.

-

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Target Deconvolution: Identifying the Molecular Pathway

Based on existing literature, the PI3K/Akt/mTOR pathway is a prominent target for benzothiazole compounds.[20] A key experiment to test if a validated hit compound acts on this pathway is to measure the phosphorylation status of key proteins within the cascade using Western Blotting .

-

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize both the total protein and its phosphorylated (activated) form, one can determine if a compound inhibits the pathway. A decrease in the phosphorylated form of a protein indicates pathway inhibition.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. libra.article2submit.com [libra.article2submit.com]

- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 5. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 6. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. clyte.tech [clyte.tech]

- 12. broadpharm.com [broadpharm.com]

- 13. assay.dev [assay.dev]

- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 15. Hit to lead - Wikipedia [en.wikipedia.org]

- 16. excelra.com [excelra.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1,3-Benzothiazol-2-yl)ethanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, multi-stage framework for the systematic investigation of the mechanism of action (MoA) of a specific benzothiazole derivative, 2-(1,3-Benzothiazol-2-yl)ethanamine. Lacking a pre-defined biological target, this document outlines a logical, data-driven progression from broad phenotypic observations to precise molecular target identification and pathway elucidation. We will detail a hypothetical, yet methodologically rigorous, research program designed to uncover the therapeutic potential of this compound, with a focus on a plausible role as a modulator of cellular signaling pathways. This whitepaper serves as a technical roadmap for researchers embarking on the deconvolution of a novel chemical entity's biological function.

Introduction: The Benzothiazole Scaffold and the Uncharacterized Potential of this compound

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[2][3][4] These compounds are integral to a number of clinically approved drugs and are continuously explored for new therapeutic applications in oncology, infectious diseases, and neurology.[1] The specific compound, this compound, is a relatively simple derivative, yet its mechanism of action remains largely uncharacterized in publicly available literature.

The objective of this guide is to propose a systematic and scientifically robust strategy to elucidate the MoA of this compound. The experimental journey we will outline is not merely a sequence of protocols but a logical progression of inquiry, where each stage is designed to build upon the findings of the last, progressively refining our understanding of the compound's biological effects. This process begins with broad, unbiased phenotypic screening to identify a disease-relevant context and culminates in the validation of a specific molecular target and its downstream signaling consequences.

Stage 1: Phenotypic Screening for Bioactivity Discovery

The initial step in characterizing a novel compound with an unknown mechanism is to identify a measurable and relevant biological effect. Phenotypic screening is a powerful approach for this, as it assesses the compound's impact on whole cells or organisms without a priori assumptions about its molecular target.[1][4][5][6]

Causality Behind Experimental Choice:

A broad-based phenotypic screen across a panel of human cancer cell lines is a logical starting point, given the well-documented anticancer properties of many benzothiazole derivatives.[2][3] This approach allows for the unbiased discovery of cytostatic or cytotoxic activity and can reveal organ or cancer-type selectivity.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Panel Selection: A panel of 60-100 human cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia, CNS) is selected.

-

Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution. A 5-log serial dilution series (e.g., 100 µM to 1 nM) is prepared in culture medium.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The serial dilutions of the compound are added to the respective wells. Control wells receive DMSO at the same final concentration.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®). The fluorescent signal, proportional to the number of viable cells, is read on a plate reader.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated for each cell line using a non-linear regression analysis of the dose-response curves.

Data Presentation: Illustrative GI₅₀ Values

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 1.8 |

| K-562 | Chronic Myelogenous Leukemia | 0.9 |

| U-87 MG | Glioblastoma | > 50 |

| HCT116 | Colon Carcinoma | 3.1 |

This is illustrative data. Actual results would vary.

The hypothetical data suggests that this compound exhibits potent anti-proliferative activity against leukemia cell lines, with moderate activity in lung and breast cancer lines, and minimal effect on glioblastoma cells. This provides a rationale for focusing subsequent mechanistic studies on hematological malignancies.

Stage 2: Target Deconvolution and Identification

With a confirmed cellular phenotype, the next critical phase is to identify the molecular target(s) through which this compound exerts its effects. This process, often termed target deconvolution, can be approached through several complementary methods.[5]

Rationale for a Multi-pronged Approach:

No single target identification method is foolproof. Therefore, we propose a parallel workflow employing two distinct and powerful techniques: affinity-based proteomics and thermal proteome profiling. This dual strategy increases the likelihood of identifying high-confidence candidate targets.

Experimental Workflow for Target Identification

The following diagram illustrates the proposed parallel workflow for identifying the molecular target of this compound.

Detailed Protocols:

3.3.1. Affinity Chromatography

This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[2][7][8][9][10][11][12][13]

-

Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag. The linker position is chosen to minimize disruption of the compound's bioactivity.

-

Resin Preparation: Incubate streptavidin-coated agarose beads with the biotinylated probe to create the affinity matrix. A control resin is prepared with biotin alone.

-

Lysate Preparation: Grow and harvest K-562 cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: Incubate the cell lysate with the affinity and control resins.

-

Washing: Wash the resins extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive binder or a denaturing buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands appearing in the affinity pulldown but not the control, and identify the proteins by LC-MS/MS.

3.3.2. Thermal Proteome Profiling (TPP)

TPP is a label-free method that identifies targets based on the principle that ligand binding increases a protein's thermal stability.[14][15][16][[“]][18]

-

Cell Treatment: Treat intact K-562 cells with this compound or DMSO (vehicle control).

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 37°C to 67°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

-

Sample Preparation for MS: Digest the soluble proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the labeled peptides by high-resolution mass spectrometry.

-

Data Analysis: For each protein, plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Stage 3: Target Validation and Mechanistic Characterization

The candidate proteins identified in Stage 2 must be rigorously validated to confirm direct binding and functional modulation by this compound. For the purpose of this guide, let us hypothesize that both target identification methods converged on a specific kinase, for instance, a Bruton's Tyrosine Kinase (BTK), which is a clinically relevant target in B-cell malignancies.

Biophysical and Biochemical Validation

4.1.1. Surface Plasmon Resonance (SPR) for Direct Binding

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[19][20][21][22][23]

-

Protocol:

-

Immobilize recombinant human BTK protein on a sensor chip.

-

Flow a series of concentrations of this compound over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

-

-

Illustrative Data:

| Parameter | Value |

| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kₑ (s⁻¹) | 3.0 x 10⁻³ |

| Kₑ (nM) | 20 |

A low nanomolar Kₑ value would confirm a high-affinity, direct interaction between the compound and the BTK protein.

4.1.2. In Vitro Kinase Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase.[24][25][26][27][28]

-

Protocol:

-

In a microplate, combine recombinant BTK, a specific peptide substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ assay).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

An IC₅₀ value in the nanomolar range, consistent with the Kₑ from SPR, would provide strong evidence of functional inhibition.

Cellular Pathway Analysis

To confirm that the compound inhibits BTK in a cellular context, we must examine the downstream signaling pathway.

4.2.1. Western Blotting for Phospho-Protein Analysis

Western blotting can quantify the phosphorylation status of downstream substrates of BTK.[29][30][31][32]

-

Protocol:

-

Treat K-562 cells with increasing concentrations of this compound.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated BTK (p-BTK) and a key downstream substrate, phosphorylated phospholipase C gamma 2 (p-PLCγ2).

-

Use antibodies for total BTK and total PLCγ2 as loading controls.

-

Detect the antibody binding using a chemiluminescent or fluorescent secondary antibody and quantify the band intensities.

-

A dose-dependent decrease in the levels of p-BTK and p-PLCγ2 would confirm that this compound engages and inhibits the BTK signaling pathway in cells.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates the hypothesized mechanism of action of this compound as a BTK inhibitor.

Sources

- 1. proventainternational.com [proventainternational.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 5. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. conductscience.com [conductscience.com]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 14. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 16. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 17. consensus.app [consensus.app]

- 18. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. nicoyalife.com [nicoyalife.com]

- 23. rapidnovor.com [rapidnovor.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. caymanchem.com [caymanchem.com]

- 27. researchgate.net [researchgate.net]

- 28. promega.com [promega.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Western blot protocol | Abcam [abcam.com]

- 31. assaygenie.com [assaygenie.com]

- 32. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

In Silico Pharmacokinetic Analysis of 1,3-Benzothiazole-2-Amine Derivatives: From Early-Stage Profiling to Lead Candidate Selection

An In-Depth Technical Guide:

Foreword: The Rationale for Predictive Pharmacokinetics in Modern Drug Discovery

The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] However, the journey from a biologically active "hit" to a clinically successful drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic profiles.[3] Relying solely on late-stage, resource-intensive in vitro and in vivo assays to uncover these flaws is an inefficient and costly strategy.

This guide provides a comprehensive framework for the in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 1,3-benzothiazole-2-amine derivatives. By computationally predicting these parameters early in the discovery pipeline, research teams can prioritize compounds with a higher probability of success, intelligently guide synthetic efforts, and ultimately de-risk their projects. We will move beyond a simple recitation of methods to explore the causality behind these computational experiments, empowering researchers to not only generate data but to transform it into actionable insights for drug design.

Chapter 1: The Foundation - Core Principles of In Silico ADMET

Before embarking on any computational analysis, it is crucial to understand the foundational principles that govern the predictive models. The majority of modern in silico ADMET tools are built upon Quantitative Structure-Activity Relationship (QSAR) models.[4] These models are predicated on the principle that the biological activity (or a pharmacokinetic property) of a chemical is directly related to its molecular structure.

By training machine learning algorithms on large datasets of compounds with experimentally determined pharmacokinetic properties, these tools can identify complex correlations between molecular descriptors (e.g., size, lipophilicity, topology) and ADMET outcomes.[5] This allows them to predict the properties of novel, untested molecules like our benzothiazole derivatives. The primary advantage is the ability to rapidly screen entire virtual libraries, flagging potential liabilities long before a compound is ever synthesized.[6][7]

Chapter 2: The Master Workflow - A Practical Protocol for ADMET Prediction

The following protocol outlines a standardized, efficient workflow for conducting a comprehensive in silico ADMET analysis using freely available web-based tools. The causality behind this specific sequence is to first establish broad, drug-like characteristics before investing computational resources in more specific and complex endpoint predictions.

Experimental Protocol: Comprehensive ADMET Profiling

-

Structure Preparation & Standardization (The Critical First Step):

-

Objective: To ensure the input molecular structure is accurate and in a format readable by predictive models. Errors at this stage will invalidate all subsequent results.

-

Procedure:

-

Draw the 2D structure of each 1,3-benzothiazole-2-amine derivative using a chemical drawing tool such as MarvinSketch or ChemDraw.

-

Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a more realistic representation of the molecule's shape.

-

Save the structure in a universally accepted format, such as the Simplified Molecular Input Line Entry System (SMILES) string or an SDF file. For batch processing, compile all SMILES strings into a single text file, one per line.

-

-

-

Execution of ADMET Predictions:

-

Objective: To generate a comprehensive pharmacokinetic and toxicity profile for each derivative.

-

Rationale for Tool Selection: We will utilize the SwissADME web server for this protocol due to its user-friendly interface, broad range of validated models, and excellent visualization tools.[1][2] It consolidates many essential predictions into a single platform. For more specialized toxicity predictions, supplementary tools like ProTox-II or vNN ADMET can be used.[6][8]

-

Procedure:

-

Navigate to the SwissADME web server.

-

Copy and paste the list of SMILES strings for your benzothiazole derivatives into the input box.

-

Initiate the analysis. The server will calculate a wide array of parameters for each molecule.

-

Export the results as a CSV file for detailed analysis and record-keeping.

-

-

Below is a visualization of this core experimental workflow.

Caption: High-level workflow for in silico ADMET analysis.

Chapter 3: Deconstructing the Profile: Key Pharmacokinetic & Toxicity Endpoints

Here, we delve into the specific parameters generated by our workflow. The interpretation of these values is where a scientist's expertise becomes paramount. We will analyze a hypothetical dataset of 1,3-benzothiazole-2-amine derivatives to illustrate these concepts.

A. Physicochemical Properties & Drug-Likeness

This initial screen assesses whether a molecule possesses the fundamental physical properties consistent with most orally administered drugs. The most famous guideline is Lipinski's Rule of Five.[9][10] It is not a rigid law but a highly effective filter to identify compounds that may face future issues with absorption or permeation.[11][12]

-

Molecular Weight (MW): Should be ≤ 500 Da. Larger molecules often have poor membrane permeability.

-

LogP (Lipophilicity): An octanol-water partition coefficient, should be ≤ 5. High lipophilicity can lead to poor solubility and increased metabolic clearance.[11]

-

Hydrogen Bond Donors (HBD): Should be ≤ 5.

-

Hydrogen Bond Acceptors (HBA): Should be ≤ 10. Excessive hydrogen bonding capacity can hinder passage through lipid membranes.

| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations | Drug-Likeness |

| BTZ-001 | 310.4 | 2.8 | 1 | 4 | 0 | Good |

| BTZ-002 | 450.6 | 4.1 | 2 | 5 | 0 | Good |

| BTZ-003 | 525.7 | 4.5 | 3 | 6 | 1 (MW) | Marginal |

| BTZ-004 | 480.5 | 5.8 | 4 | 8 | 1 (LogP) | Marginal |

| BTZ-005 | 540.2 | 6.1 | 6 | 9 | 3 (MW, LogP, HBD) | Poor |

Self-Validation Insight: A compound violating more than one of Lipinski's rules (e.g., BTZ-005) should be flagged.[12] While exceptions exist, particularly for natural products or certain drug classes, such violations demand a strong justification for the compound's continued development.[13]

B. Absorption

For an orally administered drug, absorption from the gastrointestinal (GI) tract is the first critical step.

-

GI Absorption: Predicted as High or Low. This is a qualitative prediction based on a compound's physicochemical properties.

-

Caco-2 Permeability: This is an in silico model of the widely used in vitro assay that measures a compound's ability to cross the intestinal epithelial cell barrier. A higher predicted permeability value is desirable.

| Compound ID | GI Absorption | Caco-2 Permeability (logPapp) |

| BTZ-001 | High | -5.1 cm/s |

| BTZ-002 | High | -5.3 cm/s |

| BTZ-003 | High | -5.8 cm/s |

| BTZ-004 | Low | -6.2 cm/s |

| BTZ-005 | Low | -6.8 cm/s |

C. Distribution

Once absorbed, a drug's distribution throughout the body dictates where it goes and how much of it is available to interact with its target.

-

Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood.[14] Only the unbound, free fraction of a drug is pharmacologically active.[14] While high PPB is not necessarily a deal-breaker, it is a critical parameter to be aware of. In silico models predict the percentage of the drug that will be bound.[4][15]

-

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system (CNS) and equally important for non-CNS drugs to avoid off-target side effects.[16] In a study on benzothiazole derivatives as potential anticonvulsants, several analogues were screened for BBB penetration, with some failing this crucial test.[1][17] Models provide a simple Yes/No prediction.[18]

| Compound ID | Plasma Protein Binding (%) | BBB Permeant |

| BTZ-001 | 85.5% | Yes |

| BTZ-002 | 92.1% | Yes |

| BTZ-003 | 98.5% | No |

| BTZ-004 | 99.2% | No |

| BTZ-005 | 99.8% | No |

D. Metabolism

The body's enzymatic machinery, primarily the Cytochrome P450 (CYP) family of enzymes in the liver, modifies drug molecules to facilitate their excretion.[19][20]

-

CYP Inhibition: A compound that inhibits a major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can cause dangerous drug-drug interactions by altering the metabolism of co-administered medications.[21] In silico models predict whether a compound is likely to be an inhibitor of these key enzymes.

-